molecular formula C4H10ClNOS B3009670 (3S,4S)-4-Aminotetrahydrothiophene-3-ol CAS No. 30461-28-0

(3S,4S)-4-Aminotetrahydrothiophene-3-ol

Cat. No. B3009670
CAS RN: 30461-28-0
M. Wt: 155.64
InChI Key: XYEGUFCZWYSGAI-VKKIDBQXSA-N
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Description

(3S,4S)-4-Aminotetrahydrothiophene-3-ol, also known as 4-ATT, is a chemical compound with a unique structure that has been studied extensively for its potential applications in scientific research. This compound is a chiral amino alcohol that contains a thiophene ring, which makes it an interesting candidate for use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of (3S,4S)-4-Aminotetrahydrothiophene-3-ol is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. Specifically, this compound has been shown to enhance the activity of the inhibitory neurotransmitter GABA, which could explain its anticonvulsant and neuroprotective effects. It may also have other effects on neurotransmitter systems, such as the dopaminergic and serotonergic systems, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
(3S,4S)-4-Aminotetrahydrothiophene-3-ol has a range of biochemical and physiological effects that have been studied in various contexts. For example, it has been shown to have antioxidant properties, which could contribute to its neuroprotective effects. It has also been shown to modulate the activity of ion channels, which could explain its anticonvulsant effects. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3S,4S)-4-Aminotetrahydrothiophene-3-ol in lab experiments is its unique structure, which makes it an interesting candidate for studying various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, there are also some limitations to using (3S,4S)-4-Aminotetrahydrothiophene-3-ol in lab experiments. For example, it can be difficult to obtain high yields of the compound, which can limit its use in larger-scale experiments.

Future Directions

There are many potential future directions for research on (3S,4S)-4-Aminotetrahydrothiophene-3-ol. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies on the mechanism of action of (3S,4S)-4-Aminotetrahydrothiophene-3-ol could help to elucidate its potential therapeutic effects. Other potential future directions include the development of new synthesis methods for this compound, as well as the exploration of its potential applications in other fields, such as materials science and catalysis.
Conclusion
In conclusion, (3S,4S)-4-Aminotetrahydrothiophene-3-ol is a unique chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential as a drug candidate and its unique structure make it an interesting candidate for further study.

Synthesis Methods

The synthesis of (3S,4S)-4-Aminotetrahydrothiophene-3-ol involves the reduction of 4,4-dioxide-2,2-dimethyl-1,3-dithietane with sodium borohydride in the presence of acetic acid. This method was first reported by G. A. Olah and J. A. Olah in 1981 and has since been used to produce high yields of the compound. The purity of the final product can be confirmed by various analytical techniques, including NMR spectroscopy, IR spectroscopy, and HPLC.

Scientific Research Applications

(3S,4S)-4-Aminotetrahydrothiophene-3-ol has been extensively studied for its potential applications in scientific research. One of the main areas of interest is medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases. For example, (3S,4S)-4-Aminotetrahydrothiophene-3-ol has been shown to have anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. It has also been shown to have neuroprotective properties, which could make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3S,4S)-4-aminothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGUFCZWYSGAI-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-Aminotetrahydrothiophene-3-ol

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